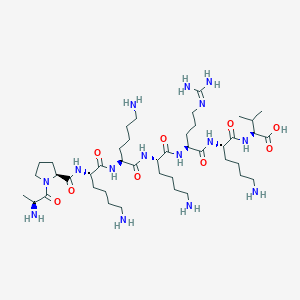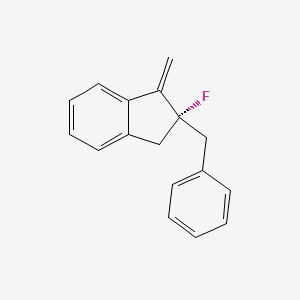![molecular formula C8H14OS B12596048 [(S)-Ethenesulfinyl]cyclohexane CAS No. 646516-47-4](/img/structure/B12596048.png)
[(S)-Ethenesulfinyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-Ethenesulfinyl]cyclohexane is an organic compound that features a cyclohexane ring substituted with an ethenesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-Ethenesulfinyl]cyclohexane typically involves the introduction of an ethenesulfinyl group to a cyclohexane ring. One common method is the reaction of cyclohexane with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(S)-Ethenesulfinyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The ethenesulfinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenesulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
[(S)-Ethenesulfinyl]cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfinyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-Ethenesulfinyl]cyclohexane involves its interaction with molecular targets through its ethenesulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no functional groups.
Cyclohexene: A cyclohexane derivative with a double bond.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
[(S)-Ethenesulfinyl]cyclohexane is unique due to the presence of the ethenesulfinyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
646516-47-4 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
[(S)-ethenylsulfinyl]cyclohexane |
InChI |
InChI=1S/C8H14OS/c1-2-10(9)8-6-4-3-5-7-8/h2,8H,1,3-7H2/t10-/m0/s1 |
InChI Key |
SKSGINUILMRTET-JTQLQIEISA-N |
Isomeric SMILES |
C=C[S@](=O)C1CCCCC1 |
Canonical SMILES |
C=CS(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



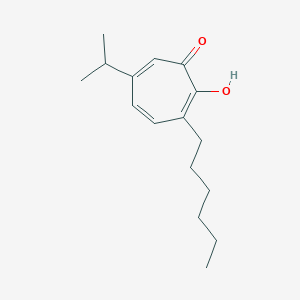

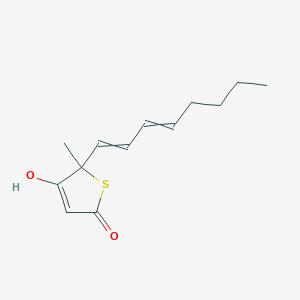
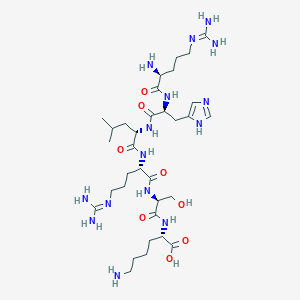
![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
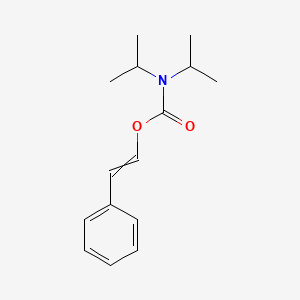
![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)
